

# YL-0919: A Technical Guide to its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

YL-0919, also known as **hypidone hydrochloride**, is a novel psychoactive compound with a multimodal mechanism of action, primarily targeting the serotonergic system. It has demonstrated significant potential as a fast-acting antidepressant and anxiolytic in preclinical studies. This technical guide provides a comprehensive overview of the pharmacology and currently available toxicological information on YL-0919, with a focus on its mechanism of action, efficacy in animal models, and the signaling pathways it modulates. All quantitative data are summarized in structured tables, and key experimental protocols are detailed to facilitate reproducibility. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.

### Introduction

YL-0919 is a novel drug candidate that has been identified as a dual 5-HT1A receptor partial agonist and a selective serotonin reuptake inhibitor (SSRI).[1][2] More recent research has also characterized it as a sigma-1 receptor agonist, contributing to its unique pharmacological profile.[3][4] These combined actions are thought to underlie its rapid-onset antidepressant and anxiolytic effects observed in various animal models, potentially offering a significant advantage over traditional antidepressants that have a delayed onset of action.[5][6] This document serves as an in-depth technical resource on the pharmacology and toxicology of YL-0919.



## Pharmacology Mechanism of Action

YL-0919's primary mechanism of action involves the modulation of the serotonergic system through two main targets:

- Serotonin Transporter (SERT): YL-0919 acts as a potent inhibitor of SERT, blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to bind to postsynaptic receptors.[1]
- 5-HT1A Receptor: It functions as a partial agonist at the 5-HT1A receptor.[1][5] This
  interaction is crucial for its therapeutic effects, as demonstrated by the blockade of its
  antidepressant-like effects by the 5-HT1A receptor antagonist WAY-100635.[2]
- Sigma-1 Receptor: YL-0919 has been identified as a selective sigma-1 receptor agonist.[4]
   [7] This activity is believed to contribute to its neuroprotective and procognitive effects, potentially through the modulation of neuroplasticity.[3][4]

### In Vitro Pharmacology

The in vitro pharmacological profile of YL-0919 has been characterized through various binding and functional assays.



| Parameter                          | Value              | Species/System                              | Reference |
|------------------------------------|--------------------|---------------------------------------------|-----------|
| Binding Affinity (Ki)              |                    |                                             |           |
| Serotonin Transporter (SERT)       | 0.72 ± 0.10 nmol/L | Rat Cortical Tissue                         | [1]       |
| 5-HT1A Receptor                    | 0.19 ± 0.02 nmol/L | Rat Cortical Tissue                         | [1]       |
| Functional Activity                |                    |                                             |           |
| 5-HT Uptake Inhibition (IC50)      | 1.93 ± 0.18 nmol/L | hSERT-transfected<br>HEK293 cells           | [1]       |
| 1.78 ± 0.34 nmol/L                 | Rat Frontal Cortex | [1]                                         |           |
| 5-HT1A Receptor<br>Agonism (EC50)  | 1.20 ± 0.21 nmol/L | Rat Hippocampus<br>([35S]-GTPγS<br>binding) | [1]       |
| 5-HT1A Receptor<br>Efficacy (Emax) | 85.11% ± 9.70%     | Rat Hippocampus<br>([35S]-GTPγS<br>binding) | [1]       |

## In Vivo Pharmacology: Preclinical Efficacy

YL-0919 has demonstrated robust antidepressant and anxiolytic-like effects in a variety of rodent and primate behavioral models.



| Behavioral<br>Test                               | Species    | Doses Tested                   | Key Findings                                                    | Reference |
|--------------------------------------------------|------------|--------------------------------|-----------------------------------------------------------------|-----------|
| Antidepressant-                                  |            |                                |                                                                 |           |
| Tail Suspension<br>Test (TST)                    | Mice       | 0.625 - 5.0<br>mg/kg, p.o.     | Reduced immobility time.                                        | [2]       |
| Forced Swim<br>Test (FST)                        | Mice, Rats | 1.25, 2.5, 5.0<br>mg/kg, p.o.  | Reduced immobility time.                                        | [2]       |
| Chronic<br>Unpredictable<br>Stress (CUS)         | Rats       | 1.25, 2.5<br>mg/kg/day, p.o.   | Reversed deficits in sucrose preference and locomotor activity. | [1][2]    |
| Learned<br>Helplessness                          | Rats       | 0.625, 1.25<br>mg/kg/day, p.o. | Decreased the number of escape failures.                        | [8]       |
| Chronic<br>Unpredictable<br>Stress (CUS)         | Monkeys    | 1.2 mg/kg/day,<br>i.g.         | Faster onset of antidepressant effects compared to fluoxetine.  | [9][10]   |
| Anxiolytic-like<br>Effects                       |            |                                |                                                                 |           |
| Elevated Plus-<br>Maze (EPM)                     | Rats       | 1.25, 2.5 mg/kg,<br>p.o.       | Increased time spent and entries into open arms.                | [1]       |
| Novelty-<br>Suppressed<br>Feeding Test<br>(NSFT) | Rats       | 1.25, 2.5 mg/kg,<br>p.o.       | Decreased<br>latency to feed.                                   | [1]       |
| Vogel Conflict<br>Test                           | Rats       | Not specified                  | Exhibited anxiolytic effects.                                   | [5]       |



#### **Pharmacokinetics**

A sensitive and robust ultra HPLC-MS/MS method has been developed for the quantification of YL-0919 in human plasma, facilitating its pharmacokinetic evaluation in clinical studies.[11] While detailed pharmacokinetic parameters from preclinical studies are not extensively published in the reviewed literature, the compound has shown favorable exposure and a prolonged half-life following oral administration in rats.[8]

## **Signaling Pathways**

The therapeutic effects of YL-0919 are mediated by its influence on intracellular signaling cascades that regulate neuroplasticity and neuronal survival. The Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) signaling pathways are key mediators of its action.[4][6]



Click to download full resolution via product page

**Caption:** Proposed signaling pathway of YL-0919.

## **Toxicology**

Detailed quantitative toxicological data for YL-0919, such as LD50 values and findings from repeated-dose toxicity studies (NOAELs), are not extensively available in the public domain



based on the conducted literature search. Preclinical studies have generally reported a favorable safety profile at therapeutically relevant doses, with one study noting that YL-0919 did not result in a marked inhibition of sexual function in rats, a common side effect of SSRIs.[5] However, a comprehensive toxicological profile, including genotoxicity and safety pharmacology data, is not yet publicly documented.

## Key Experimental Protocols In Vitro Assays

This assay measures the functional activation of G-protein coupled receptors.

- Tissue Preparation: Rat hippocampal membranes are prepared and homogenized in a buffer.
- Incubation: Membranes are incubated with [35S]-GTPyS, GDP, and varying concentrations
  of YL-0919 in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM
  EDTA, pH 7.4).
- Reaction Termination: The reaction is stopped by rapid filtration through glass fiber filters.
- Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPyS. EC50 and Emax values are calculated from concentration-response curves.

This assay quantifies the inhibition of serotonin reuptake.

- Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human SERT (hSERT) are cultured to confluence.
- Assay Procedure:
  - Cells are washed and pre-incubated with assay buffer.
  - Varying concentrations of YL-0919 are added.
  - [3H]-Serotonin is added to initiate the uptake.



- Uptake is terminated by washing with ice-cold buffer.
- Detection: Intracellular radioactivity is measured by liquid scintillation counting.
- Data Analysis: IC50 values are determined from the concentration-inhibition curves.

#### In Vivo Behavioral Models

This model is used to induce depressive-like behaviors.

- Stress Regimen: For 4-5 weeks, rats are subjected to a variable sequence of mild stressors, such as:
  - Stroboscopic illumination
  - Tilted cage (45°)
  - Food and water deprivation
  - Damp bedding
  - Forced swimming in cold water
  - Reversal of light/dark cycle
- Drug Administration: YL-0919 or vehicle is administered orally during the final 2-3 weeks of the stress period.
- Behavioral Assessment: Depressive-like behaviors are assessed using tests like the Sucrose Preference Test (anhedonia) and the Open Field Test (locomotor activity).





Click to download full resolution via product page

**Caption:** Experimental workflow for the Chronic Unpredictable Stress model.

This test assesses anxiety-like behavior.

- Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor. For rats, the arms are typically 50 cm long and 10 cm wide, with 40-50 cm high walls for the closed arms.
- Procedure:
  - The rat is placed in the center of the maze, facing an open arm.
  - The animal is allowed to freely explore the maze for a 5-minute session.
  - Behavior is recorded by a video camera.



- Parameters Measured:
  - Time spent in the open arms vs. closed arms.
  - Number of entries into the open arms vs. closed arms.
  - Total distance traveled.
- Interpretation: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

#### Conclusion

YL-0919 is a promising novel antidepressant and anxiolytic agent with a unique multimodal mechanism of action targeting SERT, 5-HT1A receptors, and sigma-1 receptors. Preclinical studies have consistently demonstrated its efficacy in rodent and primate models, often with a faster onset of action compared to traditional SSRIs. Its ability to modulate the BDNF-mTOR signaling pathway highlights its potential to induce neuroplastic changes that may underlie its therapeutic effects. While the publicly available toxicological data is limited, initial findings suggest a favorable safety profile at effective doses. Further research, particularly comprehensive toxicology and safety pharmacology studies, will be crucial for its continued clinical development. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development interested in YL-0919.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. protocols.io [protocols.io]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. researchgate.net [researchgate.net]







- 4. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of 5-HT1A receptor-stimulated [35S]-GTPyS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Repeated dose toxicity study (28 days) in rats and mice with N-methylpyrrolidone (NMP)
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YL-0919: A Technical Guide to its Pharmacology and Toxicology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775583#yl-0919-pharmacology-and-toxicology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com